molecular formula C13H8ClF4N5 B4525347 N-(2-chloro-6-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-chloro-6-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4525347
M. Wt: 345.68 g/mol
InChI Key: SZOKRQRVAUHAOJ-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a triazolo-pyridazine derivative characterized by a 2-chloro-6-fluorobenzyl substituent and a trifluoromethyl group at position 3 of the heterocyclic core. This compound combines a triazole ring fused with pyridazine, a structure known for its bioisosteric properties and versatility in medicinal chemistry. The 2-chloro-6-fluorobenzyl moiety introduces steric and electronic modifications that may influence solubility, lipophilicity, and interactions with biological targets such as kinases or bromodomains .

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF4N5/c14-8-2-1-3-9(15)7(8)6-19-10-4-5-11-20-21-12(13(16,17)18)23(11)22-10/h1-5H,6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOKRQRVAUHAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC2=NN3C(=NN=C3C(F)(F)F)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-6-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, identified by its CAS number 1144432-15-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H8ClF4N5C_{13}H_8ClF_4N_5. It features a triazolo-pyridazine core that contributes to its biological activity. The presence of chlorine and fluorine substituents is believed to enhance its interaction with biological targets.

1. Inhibition of Monoamine Oxidase (MAO)

Research has shown that derivatives of triazoles and pyridazines exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, certain compounds with similar structures have demonstrated potent MAO-B inhibition with IC50 values as low as 0.013 µM . This suggests that this compound may also exhibit similar properties.

2. Anticancer Potential

The compound's structural analogs have been evaluated for anticancer activity. Some studies indicate that triazole-based compounds exhibit antileukemic activity . Given the structural similarities, it is plausible that this compound could possess similar anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by various substituents on the triazole and pyridazine rings. For example:

Substituent PositionTypeEffect on Activity
2-positionChlorineEnhances binding affinity
6-positionFluorineIncreases lipophilicity
TrifluoromethylAlkyl groupModulates pharmacokinetics

These modifications can significantly impact the compound's selectivity and potency against specific biological targets.

Case Studies and Research Findings

  • Study on MAO Inhibition : A study demonstrated that compounds similar to this compound showed reversible inhibition of MAO-B with competitive characteristics. The study highlighted the importance of specific substituents in enhancing inhibitory potency .
  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of related compounds on human fibroblast cells (L929). Results indicated that while some derivatives exhibited significant cytotoxicity at higher concentrations, others maintained low toxicity profiles at therapeutic doses .
  • Molecular Docking Studies : Docking studies have shown that similar compounds effectively bind to MAO-B active sites through stable interactions. This suggests a potential for this compound to act as a selective inhibitor for neuroprotective applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of triazolo-pyridazine derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity
Target Compound : N-(2-Chloro-6-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine 2-Cl, 6-F benzyl; CF₃ C₁₄H₈ClF₄N₅ ~343.7 (calculated) Dual halogenation enhances electronic effects; CF₃ improves metabolic stability Predicted kinase/bromodomain inhibition (inferred from analogs)
N-(4-Chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine 4-Cl benzyl; CF₃ C₁₃H₉ClF₃N₅ 327.69 Single Cl substitution; CF₃ group Moderate kinase inhibition (e.g., PIM1)
N-(2-Chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine 2-Cl benzyl; C₂H₅ C₁₃H₁₂ClN₅ 281.7 Ethyl group reduces electron withdrawal Lower metabolic stability; weaker target binding
N-[3-(Trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide CF₃-phenyl; piperidine carboxamide C₁₉H₁₈F₃N₇O 441.4 Piperidine linker enhances solubility Analgesic/anti-inflammatory activity via receptor modulation
N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine CF₃-phenyl; cyclopropyl C₁₈H₁₈F₃N₅ 367.4 Cyclopropyl amine improves bioavailability Bromodomain inhibition (e.g., BRD4)

Key Observations:

Substituent Position and Halogen Effects: The 2-chloro-6-fluorobenzyl group in the target compound introduces ortho- and para-halogenation, which may enhance π-π stacking and hydrophobic interactions compared to mono-substituted analogs (e.g., 4-chlorobenzyl in ).

Trifluoromethyl Group Impact :

  • The CF₃ group at position 3 is a critical determinant of activity. It increases lipophilicity (logP) and resistance to oxidative metabolism, as seen in analogs like and .

Bioactivity Trends :

  • Bromodomain inhibitors (e.g., ) often feature trifluoromethyl groups and aromatic amines, aligning with the target compound’s structure.
  • Piperidine-linked derivatives (e.g., ) show enhanced solubility but reduced potency compared to benzyl-substituted analogs.

Table 2: In Vitro Activity of Selected Analogs

Compound Target IC₅₀ (nM) Reference
N-(4-Chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine PIM1 Kinase 120
N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine BRD4 Bromodomain 18
Target Compound (Predicted) BRD4 Bromodomain ~50 (estimated) SAR extrapolation

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 385.05) and fragmentation patterns .
  • HPLC : Assesses purity (>95% via C18 column, 70:30 acetonitrile/water mobile phase) .

Advanced: How should discrepancies between spectroscopic data and computational models be resolved?

Q. Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
  • X-ray Crystallography : Resolves ambiguity by providing definitive bond angles and torsional strain data (e.g., dihedral angle < 10° for triazole-pyridazine fusion) .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen environments in complex spectra .

Basic: What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

  • PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies are effective in analyzing biological activity when compound-specific data is limited?

Q. Methodological Answer :

  • SAR Studies : Compare with analogs (e.g., replacing chloro-fluorobenzyl with methoxy groups) to identify critical pharmacophores .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like kinase enzymes .
  • Proteomics : Apply activity-based protein profiling (ABPP) to map interaction networks in cell lysates .

Basic: What solvents and reaction conditions are typical for synthesizing triazolopyridazine derivatives?

Q. Methodological Answer :

  • Solvents : DMF (for SNAr reactions), dichloromethane (for acylations), and ethanol (for recrystallization) .
  • Bases : NaH (for deprotonation), K₂CO₃ (for mild conditions).
  • Workup : Extract with ethyl acetate, wash with brine, and dry over MgSO₄ .

Advanced: How can researchers design experiments to determine the compound’s mechanism of action?

Q. Methodological Answer :

  • Kinase Assays : Use TR-FRET (Time-Resolved FRET) to measure inhibition of kinases like EGFR or VEGFR2 .
  • Cellular Imaging : Tag the compound with fluorescent probes (e.g., BODIPY) to track subcellular localization .
  • Metabolomics : Apply LC-MS/MS to profile changes in ATP/ADP ratios or ROS levels post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-6-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
N-(2-chloro-6-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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